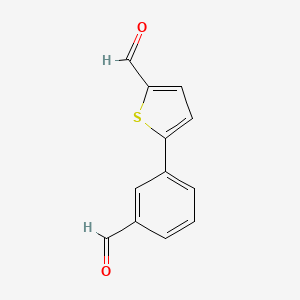
5-(3-Formylphenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Formylphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a formylphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)thiophene-2-carbaldehyde typically involves the Vilsmeier-Haack formylation reaction. This method introduces a formyl group into electron-rich aromatic compounds using the Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (usually dimethylformamide) with an acid chloride (such as phosphorus oxychloride) .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale Vilsmeier-Haack formylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Formylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
5-(3-Formylphenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of 5-(3-Formylphenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π stacking interactions with aromatic systems. These interactions contribute to the compound’s biological and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the formylphenyl group, resulting in different reactivity and applications.
2,5-Thiophenedicarboxaldehyde: Contains two formyl groups, leading to distinct chemical behavior and uses.
Uniqueness
5-(3-Formylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a formylphenyl group and a thiophene ring, which imparts a combination of electronic properties and reactivity that is not found in simpler thiophene derivatives .
Propriétés
Numéro CAS |
869959-15-9 |
|---|---|
Formule moléculaire |
C12H8O2S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
5-(3-formylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H8O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-8H |
Clé InChI |
PMUUYCIWNUWTQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14105357.png)
![7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one](/img/structure/B14105365.png)
![1-(3-Butoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105370.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14105374.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105393.png)
![N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14105394.png)
![7-benzyl-3,9-dimethyl-1-(propan-2-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14105401.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105407.png)
![6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14105416.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14105424.png)
![7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B14105427.png)

![(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B14105433.png)
